Product packaging for Diethyl 5-aminoisophthalate hydrochloride(Cat. No.:CAS No. 42122-73-6)

Diethyl 5-aminoisophthalate hydrochloride

Cat. No.: B1316640
CAS No.: 42122-73-6
M. Wt: 273.71 g/mol
InChI Key: KROZITDVWZMYOC-UHFFFAOYSA-N
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Description

Diethyl 5-aminoisophthalate hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO4 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO4 B1316640 Diethyl 5-aminoisophthalate hydrochloride CAS No. 42122-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROZITDVWZMYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585569
Record name Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-73-6
Record name Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Isophthalate Chemistry

The story of Diethyl 5-aminoisophthalate hydrochloride is rooted in the broader history of isophthalic acid, an aromatic dicarboxylic acid. Isophthalic acid, with the formula C₆H₄(CO₂H)₂, is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid (ortho isomer) and terephthalic acid (para isomer). wikipedia.org Its development has been integral to the advancement of polymer science.

Historically, the industrial application of aromatic dibasic acids other than phthalic acid was limited due to inefficient and costly laboratory-scale preparation methods. google.com A significant breakthrough came with the development of large-scale production methods, such as the oxidation of meta-xylene with oxygen using a cobalt-manganese catalyst, which is now used to produce isophthalic acid on a massive scale. wikipedia.org

The primary industrial use of purified isophthalic acid (PIA) has been in the production of high-performance polymers. wikipedia.org It serves as a key component in unsaturated polyester (B1180765) resins (UPR) and polyethylene (B3416737) terephthalate (B1205515) (PET) resins, the latter of which is widely used for beverage containers and food packaging. wikipedia.orgrsc.org The incorporation of isophthalic acid into polymer chains, often in combination with terephthalic acid, imparts desirable properties such as improved mechanical strength, thermal stability, and chemical resistance. wikipedia.org The evolution from basic isophthalic acid to functionalized derivatives like this compound represents a targeted approach to creating monomers for specialized, high-performance materials. scilit.com

Structural Significance Within Aromatic Diamines and Diesters

Diethyl 5-aminoisophthalate hydrochloride is a multi-functional molecule, categorized as both an aromatic diamine precursor and a diester. Its structure consists of a central benzene (B151609) ring substituted with two ethyl ester groups at the 1 and 3 positions (meta configuration) and an amino group at the 5 position, which is protonated in the hydrochloride salt form.

This unique combination of functional groups is highly significant for polymer synthesis:

Aromatic Diamine Functionality: The amino group provides a reactive site for reactions characteristic of aromatic amines. This makes the compound a valuable monomer for the synthesis of polymers like polyamides and polyimides. google.comchemmethod.com In these polymerization reactions, the amino group reacts with dicarboxylic acids or their derivatives to form amide or imide linkages, creating the polymer backbone. researchgate.net The aromatic nature of the diamine contributes to the thermal stability and mechanical strength of the resulting polymers. google.commdpi.com

Diester Functionality: The two ethyl ester groups can also participate in polymerization reactions, such as transesterification, to form polyesters. This dual reactivity allows for the creation of complex polymer architectures, including poly(ester amide)s, by reacting with molecules containing both hydroxyl and amino functionalities. mdpi.com

The meta-substitution pattern of the carboxylate groups on the benzene ring imparts specific structural characteristics to the polymers, often leading to amorphous (non-crystalline) structures. This can improve the solubility and processability of otherwise rigid aromatic polymers. mdpi.com The presence of the additional amino group offers a site for further chemical modification, allowing for the introduction of other functional groups to tailor the final properties of the material. mdpi.com

Overview of Research Trajectories and Applications

Research involving Diethyl 5-aminoisophthalate hydrochloride and its parent compound, 5-aminoisophthalic acid, is primarily focused on the development of advanced materials with tailored properties.

High-Performance Polymers: A major application is its use as a monomer in the synthesis of aromatic polyamides (aramids) and polyimides. google.com These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com By incorporating functionalized monomers like Diethyl 5-aminoisophthalate, researchers can modify these properties. For example, the introduction of specific side groups can enhance solubility, allowing for easier processing of these high-performance materials into films, fibers, and coatings. researchgate.net

Metal-Organic Frameworks (MOFs): The parent molecule, 5-aminoisophthalic acid, is extensively used as an organic linker to construct Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials with a porous structure, created by linking metal ions or clusters with organic molecules. researchgate.netrsc.org The amino group on the isophthalate (B1238265) linker is particularly valuable as it can serve as a coordination site for metal ions or as a basic site for selective gas adsorption, such as carbon dioxide capture. nih.govrsc.org Furthermore, the amino group can be chemically modified after the MOF has been synthesized (post-synthetic modification), allowing for the introduction of new functionalities to capture specific substances like heavy metals. researchgate.netmdpi.com These functionalized MOFs are being investigated for applications in gas storage and separation, catalysis, and environmental remediation. mdpi.comresearchgate.net

PropertyValue
Chemical Formula C₁₂H₁₅NO₄・HCl
Molecular Weight 273.71 g/mol
IUPAC Name diethyl 5-aminobenzene-1,3-dicarboxylate hydrochloride
Synonyms 5-Amino-isophthalic acid diethyl ester hydrochloride
CAS Number 42122-73-6
Parent Compound Formula C₁₂H₁₅NO₄
Parent Compound Mol. Wt. 237.25 g/mol nih.gov
Selected Physicochemical Properties of this compound and its Parent Compound.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Synthesis of Diethyl 5-aminoisophthalate and its Hydrochloride Salt

The synthesis of Diethyl 5-aminoisophthalate and its subsequent conversion to the hydrochloride salt involves a two-step process: the esterification of the parent carboxylic acid followed by salt formation.

Esterification Routes from 5-Aminoisophthalic Acid

The primary method for synthesizing Diethyl 5-aminoisophthalate is the direct esterification of 5-aminoisophthalic acid with ethanol (B145695). This reaction, a classic example of Fischer-Speier esterification, is catalyzed by a strong acid. nbinno.com The process involves heating the carboxylic acid with a large excess of the alcohol, which serves as both the reactant and the solvent, in the presence of a catalyst such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. nbinno.commasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is crucial to remove the water produced during the reaction. masterorganicchemistry.comlibretexts.org This can be achieved by methods such as azeotropic distillation or the use of dehydrating agents. The general equation for this reaction is:

H₂N-C₆H₃-(COOH)₂ + 2 CH₃CH₂OH ⇌ H₂N-C₆H₃-(COOCH₂CH₃)₂ + 2 H₂O (in the presence of an acid catalyst)

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Following a proton transfer and the elimination of a water molecule, the ester is formed, and the acid catalyst is regenerated. libretexts.orgbyjus.com

Salt Formation and Purification Techniques

Once the Diethyl 5-aminoisophthalate ester is synthesized and isolated, it is converted into its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the crude ester in a dry, inert solvent like diethyl ether with dry hydrogen chloride gas. google.com The amine functional group of the ester acts as a base, reacting with the HCl to precipitate the ammonium (B1175870) salt.

The resulting white, crystalline precipitate of this compound is then collected by suction filtration. google.com Purification of the salt is critical to remove any unreacted starting materials, byproducts, or excess acid. Standard purification techniques include:

Washing: The collected crystals are washed with a cold, dry solvent (such as diethyl ether) to remove soluble impurities. google.com

Recrystallization: The crude salt can be dissolved in a suitable solvent system (e.g., an ethanol/ether mixture) and allowed to slowly recrystallize, which typically yields a product of higher purity.

Drying: The final product is dried under vacuum to remove any residual solvents.

Synthesis of Related Aminoisophthalate Esters (e.g., Dimethyl 5-aminoisophthalate)

The synthesis of related dialkyl esters, particularly Dimethyl 5-aminoisophthalate, often utilizes 5-nitroisophthalic acid as a more accessible starting material. The synthesis involves the reduction of the nitro group to an amine, either before or after the esterification of the carboxylic acid groups.

Catalytic Hydrogenation of Nitroisophthalates

A common and efficient method for preparing aminoisophthalate esters is the catalytic hydrogenation of the corresponding nitroisophthalate ester. For the synthesis of Dimethyl 5-aminoisophthalate, the precursor Dimethyl 5-nitroisophthalate is reduced using hydrogen gas in the presence of a metal catalyst. organic-chemistry.org

The reaction is typically carried out in a specialized pressure vessel, such as a PTFE-lined stainless steel autoclave. organic-chemistry.org A solution of Dimethyl 5-nitroisophthalate in a suitable solvent is mixed with a catalyst, and the vessel is purged with hydrogen to remove air before being pressurized. organic-chemistry.org The reaction mixture is then stirred at a specific temperature until the reduction is complete.

ParameterCondition
Substrate Dimethyl 5-nitroisophthalate
Catalyst Co/C-N-X, Palladium on Carbon (Pd/C), Raney Nickel
Solvent Ethanol, Methanol (B129727), or other suitable organic solvents
Hydrogen Pressure Typically around 1 MPa
Temperature Varies depending on catalyst and substrate

Upon completion, the solid catalyst is removed by filtration or centrifugation. organic-chemistry.org The resulting solution containing Dimethyl 5-aminoisophthalate can then be purified, often by column chromatography using an eluent such as a mixture of petroleum ether and ethyl acetate. organic-chemistry.org

Acid-Catalyzed Esterification Processes

Similar to the diethyl ester, Dimethyl 5-aminoisophthalate can be prepared by the acid-catalyzed esterification of 5-aminoisophthalic acid with methanol. nih.gov However, it is also common to first esterify the precursor, 5-nitroisophthalic acid, and then reduce the nitro group as described in the previous section.

The esterification of 5-nitroisophthalic acid with an alcohol like methanol or ethanol is conducted in the presence of a strong acid catalyst, such as sulfuric acid. google.com The process often involves refluxing the 5-nitroisophthalic acid in the alcohol, which acts as both solvent and reactant. A study describes dissolving 5-nitroisophthalic acid in hot methanol, adding a drop of concentrated sulfuric acid, and refluxing for 4 hours to yield Dimethyl 5-nitroisophthalate. The product, which precipitates upon cooling, can be filtered and washed to achieve high purity. google.com

One-Pot Reaction Strategies and Mechanism Elucidation

In organic synthesis, one-pot reactions are highly valued for their efficiency, as they combine multiple reaction steps in a single vessel without the need to isolate intermediate compounds. While specific, well-documented one-pot procedures combining the reduction of 5-nitroisophthalic acid and its subsequent diesterification to yield a dialkyl 5-aminoisophthalate are not prominently featured in the surveyed literature, such a strategy is conceptually feasible. A hypothetical one-pot synthesis would involve the catalytic hydrogenation of 5-nitroisophthalic acid to form 5-aminoisophthalic acid in an alcohol solvent. Following the removal of the hydrogenation catalyst, an acid catalyst could be added directly to the reaction mixture, which would then be heated to induce Fischer esterification.

Mechanism Elucidation of Acid-Catalyzed Esterification

The mechanism of the Fischer esterification is a multi-step, reversible process that is fundamental to the synthesis of these esters. masterorganicchemistry.combyjus.com The key steps are as follows:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle. masterorganicchemistry.comlibretexts.org

This sequence of protonation, addition, proton transfer, elimination, and deprotonation effectively substitutes the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.

Functional Group Interconversions Involving Aminoisophthalates

The primary amino group on the diethyl 5-aminoisophthalate ring is a key handle for a range of chemical modifications. Two notable pathways for its transformation include diazotization followed by halogenation and derivatization through aminomalonate routes.

The conversion of the aromatic amino group of diethyl 5-aminoisophthalate into a halide is effectively achieved through the Sandmeyer reaction or related diazotization processes. nih.govmdpi.com This two-step methodology first involves the transformation of the primary aromatic amine into a diazonium salt, which then serves as a versatile intermediate that can be displaced by a variety of nucleophiles, including halides. nih.gov

The initial step is the diazotization of this compound. This is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (typically 0–5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.org

Following the formation of the diazonium salt, the subsequent halogenation step can be tailored to introduce different halogens. For chlorination and bromination, the Sandmeyer reaction is commonly employed, utilizing copper(I) chloride (CuCl) or copper(I) bromide (CuBr) as a catalyst. nih.govmdpi.com

For the introduction of iodine, the reaction typically proceeds without the need for a copper catalyst. The diazonium salt solution is treated with a source of iodide ions, most commonly potassium iodide (KI). mdpi.comnih.gov The diazonium group is displaced by the iodide ion, leading to the formation of diethyl 5-iodoisophthalate with the liberation of nitrogen gas. This method is a reliable and widely used strategy for the synthesis of aryl iodides from their corresponding amines. nih.gov

The general transformation can be summarized by the following reaction scheme:

Reaction Scheme for Iodination of Diethyl 5-aminoisophthalate this compound --(1) NaNO₂, HCl, 0-5°C--> [Intermediate Diazonium Salt] --(2) KI--> Diethyl 5-iodoisophthalate + N₂ + KCl + H₂O

Nucleophilic Reactivity of the Amino Group

The primary amino group in diethyl 5-aminoisophthalate is a key center for nucleophilic reactions. However, in its hydrochloride salt form, the nitrogen atom is protonated to form an ammonium salt. This protonation effectively quenches the nucleophilicity of the amino group. Therefore, for the amino group to participate in nucleophilic reactions, the addition of a base is typically required to deprotonate the ammonium ion and liberate the free amine.

The free amino group of diethyl 5-aminoisophthalate, after neutralization of the hydrochloride salt, can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is a cornerstone in the synthesis of various organic compounds and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. scirp.org

The general mechanism for Schiff base formation involves two key steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. The reaction is often catalyzed by acid, but careful pH control is necessary. If the pH is too low, the amine reactant will be protonated and non-nucleophilic. scirp.org

While specific studies detailing the formation of Schiff bases from this compound are not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions with a variety of carbonyl compounds upon liberation of the free amine. A typical procedure would involve dissolving the hydrochloride salt in a suitable solvent, adding a base (such as triethylamine (B128534) or sodium acetate) to neutralize the acid, followed by the addition of the aldehyde or ketone. The reaction progress can be monitored by techniques such as TLC or NMR spectroscopy.

Table 1: Representative Aldehydes and Ketones for Schiff Base Formation

Carbonyl CompoundExpected Product Structure
BenzaldehydeDiethyl 5-(benzylideneamino)isophthalate
AcetoneDiethyl 5-((propan-2-ylidene)amino)isophthalate
SalicylaldehydeDiethyl 5-((2-hydroxybenzylidene)amino)isophthalate
CyclohexanoneDiethyl 5-((cyclohexylidene)amino)isophthalate

This table is illustrative and based on general chemical principles of Schiff base formation.

The amino group of diethyl 5-aminoisophthalate can be readily acylated to form amides. This N-acylation is a common transformation in organic synthesis and is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction, especially when starting from the hydrochloride salt.

The general reaction for N-acylation with an acyl chloride is as follows: H₂NC₆H₃(CO₂Et)₂·HCl + RCOCl + 2 Base → RCONHC₆H₃(CO₂Et)₂ + 2 Base·HCl

A variety of acylating agents can be employed, leading to a diverse range of N-acylated derivatives. This reaction is fundamental in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai

Another important amide-forming reaction is the synthesis of ureas. The amino group can react with isocyanates or other carbamoylating agents to yield the corresponding urea (B33335) derivatives. beilstein-journals.orgnih.govorganic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions. The synthesis of ureas from amines can also be achieved through safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI). nih.gov

Table 2: Examples of N-Acylation and Amide-Forming Reactions

ReagentProduct Type
Acetyl ChlorideN-Acetyl derivative
Benzoyl ChlorideN-Benzoyl derivative
Phenyl IsocyanateN-Phenylurea derivative
N,N'-Carbonyldiimidazole (CDI) followed by an amineUnsymmetrical Urea

This table provides examples of expected reactions based on the known reactivity of aromatic amines.

Reactivity of the Ester Functionalities

The two diethyl ester groups in the molecule are susceptible to nucleophilic attack at the carbonyl carbon. The primary reactions involving these functionalities are hydrolysis and transesterification.

The ester groups of diethyl 5-aminoisophthalate can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. The hydrolysis can be either complete, yielding 5-aminoisophthalic acid, or selective, yielding the monoester, 5-amino-3-(ethoxycarbonyl)benzoic acid.

Achieving selective monohydrolysis of a symmetric diester can be challenging as the hydrolysis of the first ester group can be followed by the rapid hydrolysis of the second. youtube.com However, methods for the highly efficient selective monohydrolysis of symmetric diesters have been developed. These often involve using a specific solvent system, such as THF-water, and carefully controlling the stoichiometry of the base (e.g., NaOH or KOH) at low temperatures. youtube.com The selectivity in these systems is thought to arise from conformational effects and electrostatic interactions that differentiate the two ester groups after the first hydrolysis event.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. whiterose.ac.uk This reaction is typically catalyzed by either an acid or a base. whiterose.ac.ukmasterorganicchemistry.com For diethyl 5-aminoisophthalate, transesterification can be used to replace the ethyl groups with other alkyl or aryl groups.

The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the displaced alcohol (ethanol in this case) by distillation. whiterose.ac.uk A variety of catalysts can be employed, including mineral acids (H₂SO₄, HCl), bases (alkoxides, hydroxides), and organometallic compounds. masterorganicchemistry.comresearchgate.netmdpi.com

For aromatic esters, transesterification can be a useful method for modifying the properties of the molecule. ontosight.ai For instance, replacing the ethyl groups with longer-chain alcohols can increase the lipophilicity of the compound.

Table 3: Potential Alcohols for Transesterification

AlcoholExpected Product
MethanolDimethyl 5-aminoisophthalate
Propan-2-olDiisopropyl 5-aminoisophthalate
Benzyl (B1604629) alcoholDibenzyl 5-aminoisophthalate
Ethylene glycolPoly(ethylene 5-aminoisophthalate)

This table illustrates potential transesterification products based on general reaction principles.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of diethyl 5-aminoisophthalate is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents: the amino group and the two carboethoxy groups.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. libretexts.orgyoutube.com Conversely, the carboethoxy groups (-CO₂Et) are deactivating groups and are meta-directing. libretexts.orgyoutube.com In diethyl 5-aminoisophthalate, the two carboethoxy groups are at positions 1 and 3, and the amino group is at position 5.

When the amino group is in its free, unprotonated form, its strong activating and ortho-, para-directing effect will dominate. The positions ortho to the amino group are C4 and C6, and the para position is C2. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions.

However, in the case of this compound, the amino group is protonated to form an ammonium group (-NH₃⁺). This group is strongly deactivating and meta-directing. libretexts.org The directing effects of the three substituents would then be as follows:

-NH₃⁺ at C5: meta-directing to C2 and C4/C6 (already substituted).

-CO₂Et at C1: meta-directing to C5 (already substituted) and C3 (already substituted).

-CO₂Et at C3: meta-directing to C5 (already substituted) and C1 (already substituted).

Therefore, under strongly acidic conditions where the amino group is protonated, the ring is significantly deactivated towards electrophilic aromatic substitution. Reactions such as nitration or halogenation would require harsh conditions, and the substitution pattern may be complex.

Another important reaction involving the amino group that leads to aromatic ring functionalization is diazotization. The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be replaced by a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer and related reactions. The diazotization of the analogous dimethyl 5-aminoisophthalate is a known reaction, for instance in the synthesis of pigments. dyestuffintermediates.com This suggests that the diethyl ester would behave similarly, providing a powerful route to a wide range of substituted isophthalates.

Complexation Chemistry and Ligand Formation

Complexation Chemistry and Ligand Formation

The coordination chemistry of this compound is primarily dictated by the potential of its deprotonated form, diethyl 5-aminoisophthalate, to act as a ligand for metal ions. The deprotonated amino group and the carbonyl oxygen atoms of the ester groups can all serve as potential donor sites. However, extensive research has focused on the parent compound, 5-aminoisophthalic acid (H₂AIP), which provides significant insight into the coordination behavior of this class of ligands. In these studies, both the carboxylate groups and the amino group are active in coordinating with transition metal ions.

Coordination with Transition Metal Ions (e.g., Copper, Zinc)

The interaction of 5-aminoisophthalate (AIP²⁻), the deprotonated form of 5-aminoisophthalic acid, with transition metals such as copper(II) and zinc(II) has been shown to result in the formation of stable metal-organic frameworks (MOFs). researchgate.net

In the case of copper, a metal-organic framework with the formula [Cu(AIPA)·DMF]n has been synthesized. researchgate.net In this structure, the 5-aminoisophthalate ligand coordinates to the Cu(II) centers, forming a two-dimensional sheet. These sheets are further linked into a three-dimensional framework through non-classical hydrogen bond interactions. researchgate.net The specific coordination environment around the copper ion typically involves the carboxylate oxygen atoms, and in some cases, the amino nitrogen, leading to a variety of geometries, often distorted square planar or octahedral.

With zinc(II), several coordination polymers have been reported. One such example is [Zn(AIP)(4,4-bipy)₀.₅(H₂O)]n·0.75nH₂O, which was synthesized hydrothermally. researchgate.net X-ray diffraction studies of this complex revealed a two-dimensional microporous architecture, with water molecules residing in the channels. researchgate.net In another study, a zinc-based metal-organic framework, [ZnL(H₂O)] (where L is 5-aminoisophthalic acid), was synthesized and found to have a 3D network structure. researchgate.net The coordination geometry around the zinc ions in these structures is often tetrahedral or distorted tetrahedral, with the AIP²⁻ ligand bridging multiple metal centers. nih.gov

The following table summarizes the crystallographic data for a representative zinc-5-aminoisophthalate coordination polymer.

Parameter[Zn(AIP)(4,4-bipy)₀.₅(H₂O)]n·0.75nH₂O researchgate.net
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.672(1)
b (Å) 7.6557(4)
c (Å) 16.181(1)
**β (°) **109.187(2)
Volume (ų) 1482.6(2)

Supramolecular Assembly through Coordination Bonds

The formation of coordination bonds between the 5-aminoisophthalate ligand and transition metal ions is a powerful tool for the construction of intricate supramolecular assemblies. The bifunctional nature of the ligand, with two carboxylate groups and an amino group, allows it to bridge multiple metal centers, leading to the formation of extended one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net

For instance, in the zinc complex [ZnL(H₂O)], the 5-aminoisophthalic acid ligand connects the zinc ions to form a 3D network. researchgate.net Similarly, the copper complex [Cu(AIPA)·DMF]n initially forms 2D sheets which then assemble into a 3D framework. researchgate.net The final dimensionality and topology of the resulting supramolecular structure are influenced by several factors, including the coordination preference of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands.

The table below outlines the structural features of several metal-organic complexes formed with 5-aminoisophthalic acid, demonstrating the versatility of this ligand in forming supramolecular assemblies.

ComplexMetal IonDimensionalityKey Structural Features
[Cu(AIPA)·DMF]n researchgate.netCopper(II)3D2D sheets linked by hydrogen bonds.
[Zn(AIP)(4,4-bipy)₀.₅(H₂O)]n researchgate.netZinc(II)2DMicroporous architecture with water-filled channels.
[CoL(H₂O)] researchgate.netCobalt(II)3D3D network structure with pores.
[Ni(HL)₂(H₂O)₂]·2H₂O researchgate.netNickel(II)3D3D network structure with pores.
[CdL(H₂O)]·H₂O researchgate.netCadmium(II)3D3D network structure with pores.

Development of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The isophthalate (B1238265) backbone, functionalized with an amino group, serves as an excellent scaffold for designing organic linkers used in the construction of MOFs and coordination polymers. These materials are renowned for their high porosity and tunable structures, making them suitable for a variety of applications.

A key strategy to create robust and complex MOFs is the use of multi-dentate linkers, which can coordinate to multiple metal centers, thereby increasing the dimensionality and stability of the resulting framework. The amino group on the 5-aminoisophthalate core is a convenient handle for synthetic modification to increase the number of coordination sites.

A prime example is the synthesis of the tetracarboxylic acid ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid . The synthesis of this more complex linker involves the N-alkylation of the amino group on the isophthalate core with benzyl halides that also contain carboxylate functionalities. This transforms the initial dicarboxylate linker into a tetracarboxylate linker, significantly enhancing its ability to form extended, stable three-dimensional networks upon coordination with metal ions. researchgate.netrsc.org Such synthetic strategies allow for the rational design of linkers with specific geometries and coordination preferences, which is a crucial step in reticular chemistry.

The architecture of the organic ligand is a determining factor in the final topology and properties of the MOF. The use of a semi-rigid ligand like 5-(bis(4-carboxybenzyl)amino)isophthalic acid introduces a degree of flexibility that can accommodate various metal coordination environments, leading to diverse structural outcomes. researchgate.netrsc.org

Research has demonstrated that by using this tetracarboxylate ligand with different d10 metal ions, a variety of frameworks can be constructed. rsc.org For example:

With Zinc (Zn2+) , a 2-nodal 6-connected three-dimensional (3D) network can be formed. rsc.org

With Manganese (Mn2+) , the result is a 4-connected 3D net. rsc.org

With Cadmium (Cd2+) , a two-dimensional (2D) structure with a 3-connected topology is produced. rsc.org

With Lead (Pb2+) , a 5-connected 3D net is observed. rsc.org

A primary application for MOFs constructed from amino-functionalized linkers is gas adsorption and separation. The presence of the amino group (-NH2) within the pores of the MOF can create specific binding sites that enhance the affinity and selectivity for certain gas molecules, particularly CO2, which is a Lewis acid. frontiersin.orgmdpi.comfrontiersin.org

MOF / LinkerMetal IonBET Surface Area (m²/g)Gas UptakeConditions
Amino-functionalized Zr-MOFZr12209.0 mmol/g (CO₂)988 kPa, 0°C
Mg-ABDCMg63~1.4 mmol/g (CO₂)1 bar, 298 K
Co-ABDCCo71~1.4 mmol/g (CO₂)1 bar, 298 K
Zn-BDAB MOFZnN/A15.9 cm³/g (CO₂)298 K

Data sourced from studies on MOFs with various amino-functionalized carboxylate linkers like 2-aminoterephthalate (ABDC) and 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene (H2BDAB) to illustrate the typical performance of this class of materials. frontiersin.orgresearchgate.nettandfonline.com

Chemical Sensing and Chemodosimetry Applications

The reactive amino group of aminoisophthalate derivatives makes them ideal platforms for the development of chemosensors and chemodosimeters, which are molecules designed to detect specific analytes, such as metal ions, through a measurable signal change.

The fundamental design of a chemosensor involves integrating a recognition site (receptor) with a signaling unit (fluorophore or chromophore). For aminoisophthalate-based sensors, the core structure acts as a scaffold. The design principles often include:

Modification of the Amino Group: The -NH2 group is synthetically versatile and can be converted into other functional groups, such as Schiff bases (imines) or amides, to create a specific binding pocket for a target analyte. dergipark.org.tr

Attachment of a Signaling Moiety: The aminoisophthalate can be linked to a fluorescent molecule. The interaction of the analyte with the receptor part of the sensor modulates the photophysical properties of the fluorophore, leading to a detectable signal. nih.govrsc.org

Reaction-Based Sensing (Chemodosimetry): In a chemodosimeter, the analyte participates in an irreversible chemical reaction with the sensor molecule. This reaction causes a significant and permanent change in the sensor's properties, such as its fluorescence or color. This approach often provides high selectivity as it relies on a specific chemical reactivity. researchgate.net

Coordination-Based Sensing (Chemosensor): This more common approach involves the reversible coordination of the analyte (e.g., a metal ion) to the sensor. The binding event alters the electronic structure of the sensor, leading to changes in the signal through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Chelation-Quenched Fluorescence (CHEQ), or by inhibiting Photoinduced Electron Transfer (PET). mdpi.comnih.gov

Derivatives of 5-aminoisophthalic acid have been successfully employed to create selective sensors for heavy metal ions like copper (Cu2+) and mercury (Hg2+).

Copper (Cu2+) Sensing: A highly selective fluorescent chemosensor for Cu2+ was developed by synthesizing a 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole. nih.gov In this design, the triazole and other nitrogen and oxygen atoms create a specific coordination environment for the Cu2+ ion. The sensing mechanism is based on CHEF. Upon binding Cu2+, the sensor forms a stable 2:1 ligand-to-metal complex. nih.gov This complexation restricts intramolecular rotation and alters the electronic properties of the fluorophore system, leading to a significant, nearly two-fold enhancement in fluorescence intensity. nih.gov The sensor demonstrates high selectivity for Cu2+ over a wide range of other metal ions, including Hg2+, Pb2+, Cd2+, Ni2+, and Zn2+. nih.gov

Mercury (Hg2+) Sensing: For the detection of mercury (Hg2+), Schiff base derivatives of 5-aminoisophthalic acid have proven effective. dergipark.org.tr These sensors are synthesized by condensing the amino group of the aminoisophthalate with an appropriate aldehyde. The resulting imine nitrogen, along with other nearby donor atoms, forms a binding site that has a high affinity for soft metal ions like Hg2+. The recognition mechanism often involves fluorescence quenching. researchgate.net When the sensor is in its free form, it is fluorescent. Upon coordination with Hg2+, a heavy atom, the fluorescence is quenched due to factors like enhanced intersystem crossing or electron transfer from the excited fluorophore to the metal ion. nih.gov Studies on two different Schiff base derivatives showed high selectivity for Hg2+ and Fe3+ over many other common metal ions. dergipark.org.tr

Sensor Type (Derivative of 5-Aminoisophthalic Acid)Target IonSensing MechanismSignal ChangeLimit of Detection (LOD)
Kojic acid-appended bis-1,2,3-triazoleCu²⁺Chelation-Enhanced Fluorescence (CHEF)~2-fold Fluorescence Enhancement8.82 µM
Schiff Base Derivative (Z2a/Z2b)Hg²⁺Fluorescence Quenching (CHEQ)Fluorescence "Turn-off"Not specified
Schiff Base Derivative (Z2a/Z2b)Fe³⁺Fluorescence Quenching (CHEQ)Fluorescence "Turn-off"Not specified

Data sourced from studies on chemosensors derived from 5-aminoisophthalic acid. dergipark.org.trnih.gov

Fluorescence Spectroscopy as a Detection Modality

While direct studies detailing the fluorescence properties of this compound are not extensively available in the reviewed literature, the broader class of aminophthalate derivatives has shown potential in the development of fluorescent sensors. The inherent fluorescence of the aminophthalate core can be modulated by the presence of specific analytes, making it a candidate for a detection modality.

Research into related compounds, such as 5-aminoisophthalic acid, has demonstrated its utility in creating functionalized materials for sensing applications. For instance, 5-aminoisophthalic acid has been used to functionalize magnetic nanoparticles for the detection of methylene (B1212753) blue. Although this application is for adsorption and removal rather than fluorescence-based detection, it highlights the adaptability of the 5-aminoisophthalate structure.

Furthermore, derivatives of 2-(2′-aminophenyl)benzothiazole, which share the feature of an amino-substituted aromatic system, are known for their tunable fluorescent properties and have been widely applied in chemical sensing. The development of fluorescent chemosensors based on 5-aminoisophthalate for the detection of metal ions has also been reported, indicating the potential of this structural motif in fluorescence spectroscopy. These examples suggest that this compound could potentially be explored for similar applications, though specific research is required to establish its fluorescence characteristics and sensing capabilities.

Catalytic Roles in Organic Synthesis

Homogeneous Catalysis for Specific Organic Transformations (e.g., 1,4-Dihydropyridine (B1200194) Synthesis)

A review of the scientific literature did not yield any specific instances of this compound being employed as a homogeneous catalyst for the synthesis of 1,4-dihydropyridines. The synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, is often catalyzed by a variety of reagents, but aminophthalate-based catalysts have not been prominently featured in this context.

Mechanistic Investigations of Catalytic Activity

Consistent with the absence of its application as a catalyst for 1,4-dihydropyridine synthesis, no mechanistic investigations into the catalytic activity of this compound for this transformation were found in the surveyed literature.

Precursor for Advanced Organic Intermediates

Synthesis of Specialized Chemical Building Blocks

While specific documentation on this compound as a precursor is limited, the closely related compound, Dimethyl 5-aminoisophthalate, is recognized as a significant organic intermediate. This suggests that Diethyl 5-aminoisophthalate likely serves a similar function as a versatile building block in the synthesis of more complex molecules. The presence of three functional groups—an amine and two diethyl ester groups—on the aromatic ring provides multiple reaction sites for further chemical modifications.

The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in amide bond formation. The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other derivatives. This trifunctional nature makes it a valuable scaffold for constructing specialized chemical building blocks for applications in pharmaceuticals, agrochemicals, and dyestuffs. For example, aminophthalate derivatives can be used to synthesize functionalized polymers and materials. The ability to introduce various functionalities onto the aminophthalate core allows for the tailoring of the properties of the resulting materials.

Below is a table summarizing the potential reaction sites of Diethyl 5-aminoisophthalate for the synthesis of advanced organic intermediates.

Functional GroupPotential ReactionsResulting Structures
Amino (-NH₂)Diazotization, Acylation, Alkylation, Amide bond formationDiverse substituted benzenes, Amides, Secondary/Tertiary amines
Diethyl Ester (-COOEt)Hydrolysis, Transesterification, Amidation, ReductionDicarboxylic acids, Different esters, Diamides, Diols

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds. For Diethyl 5-aminoisophthalate hydrochloride, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is Diethyl 5-aminoisophthalate. The molecular weight of the free base is 237.25 g/mol . nih.gov Therefore, the expected parent ion peak would be observed at a mass-to-charge ratio (m/z) of 238.26.

Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for this type of molecule include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of ethanol (B145695) (CH₃CH₂OH), and cleavage of the ester group to lose C₂H₅O₂.

A table of expected major ions in the ESI-MS spectrum of Diethyl 5-aminoisophthalate is provided below.

Ion Proposed Structure/Fragment Predicted m/z
[M+H]⁺Protonated Diethyl 5-aminoisophthalate238.26
[M+H - C₂H₅OH]⁺Loss of ethanol192.20
[M+H - OC₂H₅]⁺Loss of an ethoxy radical193.20
[M+H - C₂H₅O₂]⁺Loss of the ethyl formate (B1220265) group164.17

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for the identification and quantification of volatile and thermally stable compounds. chemicalbook.com

For the analysis of this compound, it is important to note that the hydrochloride salt itself is non-volatile. Therefore, analysis by GC-MS would typically be performed on the free amine, Diethyl 5-aminoisophthalate. This can be achieved by neutralizing the salt before injection or by in-situ conversion in the hot GC injection port.

The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound, which can be compared to spectral libraries for identification. The fragmentation pattern in GC-MS (which typically uses electron ionization) would be more extensive than in ESI-MS. Expected fragmentation would include the loss of ethoxy and ethyl groups from the ester functionalities, as well as fragmentation of the aromatic ring. While a specific GC-MS spectrum for this compound is not detailed in the provided search results, its availability is noted in chemical databases. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation at various frequencies, corresponding to the vibrational modes of the molecule's bonds.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. The protonation of the amino group to form the ammonium (B1175870) salt (-NH₃⁺) in the hydrochloride form introduces distinct vibrational modes compared to its free amine precursor. The spectrum of the closely related Dimethyl 5-aminoisophthalate shows characteristic peaks that can be used as a reference.

Key expected vibrational frequencies and their assignments are detailed in the table below. The presence of the ammonium group in the hydrochloride salt would typically introduce broad stretching bands in the 2800-3200 cm⁻¹ region and bending modes around 1500-1600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Diethyl 5-aminoisophthalate Functional Groups

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic Ring
2980-2900 C-H Stretch Alkyl (Ethyl)
1725-1700 C=O Stretch Ester
1620-1580 N-H Bend / C=C Stretch Amine / Aromatic Ring
1300-1200 C-O Stretch Ester

Note: Data is inferred from characteristic functional group absorption regions.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophore in this compound is the aminobenzene dicarboxylate system, where the amino group and the carbonyl groups of the esters are conjugated with the aromatic ring.

The UV/Vis spectrum is expected to display intense absorption bands corresponding to π → π* transitions associated with the benzene (B151609) ring and less intense bands from n → π* transitions involving the non-bonding electrons of the nitrogen in the amino group and the oxygens in the ester groups. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. In the hydrochloride form, the protonation of the amino group (-NH₂) to an ammonium group (-NH₃⁺) typically leads to a hypsochromic shift (blue shift) of the primary absorption bands, as the lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring.

Table 2: Expected Electronic Transitions for Diethyl 5-aminoisophthalate

Transition Type Associated Chromophore Expected Wavelength Region
π → π* Benzene Ring / C=O 200-300 nm

Note: Specific λmax values are not available in the reviewed literature and are presented as expected regions.

Fluorescence spectroscopy is used to study the emissive properties of molecules. Compounds with aromatic rings and conjugated systems, such as 5-aminoisophthalate derivatives, are often fluorescent. Upon absorbing light, the molecule is promoted to an excited electronic state and can then relax to the ground state by emitting a photon.

The 5-aminoisophthalate moiety is known to be a fluorophore. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular environment. For this compound, protonation of the amino group would be expected to significantly alter or even quench the fluorescence, as the electronic structure of the fluorophore is changed. Studies on related compounds have shown that the emissive properties of the 5-aminoisophthalate core can be tuned, and it has been used as a component in fluorescent chemosensors.

X-ray Diffraction and Crystallography

While a crystal structure for this compound is not available in the reviewed literature, data from closely related derivatives can provide valuable structural insights. For example, the crystal structure of diethyl 5-(2-cyanophenoxy)isophthalate has been determined. This analysis reveals the conformation of the diethyl isophthalate (B1238265) backbone. The benzene ring is planar, with the two ethyl ester groups adopting specific orientations relative to the ring. Such data is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the material's bulk properties. Growing a single crystal suitable for SCXRD would be the first step in the definitive structural elucidation of this compound.

Table 3: Crystallographic Data for the Related Compound Diethyl 5-(2-cyanophenoxy)isophthalate

Parameter Value
Chemical Formula C₁₉H₁₇NO₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.3581 (5)
b (Å) 10.5306 (6)
c (Å) 17.0141 (10)
α (°) 90
β (°) 91.967 (2)
γ (°) 90
Volume (ų) 1675.69 (16)

Note: Data is for a structurally related compound and serves as an illustrative example.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and crystallinity of a material. In the context of "this compound," PXRD would be employed to analyze its solid-state properties. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint of a specific crystalline phase.

For related compounds, such as cocrystals of 5-aminoisophthalic acid, PXRD has been used to confirm the formation of a new crystalline phase by comparing the experimental pattern of the cocrystal with the patterns of the individual starting materials. In a hypothetical analysis of this compound, one would look for sharp, well-defined peaks, which are indicative of a well-ordered crystalline material. Broadening of the peaks could suggest the presence of nanocrystalline domains or lattice strain.

Table 1: Hypothetical PXRD Data Interpretation for this compound

2θ Angle (°)Intensity (a.u.)Crystalline Phase Assignment
Low AnglesVariableMay indicate the presence of larger lattice spacings.
Mid AnglesVariableFingerprint region for phase identification.
High AnglesVariableProvides information on atomic-level ordering.

Note: This table is illustrative as no experimental PXRD data for this compound has been found in the reviewed literature.

Analysis of Conformations and Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation of this compound, specifically the spatial arrangement of its atoms, is crucial for understanding its chemical and physical properties. The presence of an amino group and two diethyl ester functionalities on a benzene ring allows for various conformational possibilities and intramolecular interactions, primarily hydrogen bonding.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformers of the molecule. These calculations can also provide insights into the strength and nature of intramolecular hydrogen bonds. For Diethyl 5-aminoisophthalate, potential intramolecular hydrogen bonds could exist between the amino group (as a hydrogen bond donor) and the carbonyl oxygen atoms of the ester groups (as hydrogen bond acceptors). In the hydrochloride salt, the protonated aminium group (NH3+) would be a stronger hydrogen bond donor, potentially forming stronger intramolecular or intermolecular hydrogen bonds with the ester groups or the chloride anion.

Studies on similar molecules, such as other substituted aminoisophthalate esters, have shown that the orientation of the ester groups relative to the benzene ring can vary. The ester groups can be twisted out of the plane of the benzene ring to relieve steric hindrance. The presence of intramolecular hydrogen bonds can influence this conformation by providing additional stability to a more planar arrangement.

For instance, in a related compound, Diethyl 5-amino-2,4,6-triiodo-isophthalate, the conformation of the ester groups was observed to be different in the two molecules present in the asymmetric unit of the crystal. calpaclab.com This highlights the conformational flexibility of such systems. In the case of this compound, the protonation of the amino group is expected to significantly influence the electronic distribution and the hydrogen bonding patterns within the molecule and in the crystal lattice.

Table 2: Potential Intramolecular Interactions in this compound

Interacting GroupsType of InteractionPotential Impact on Conformation
Aminium (N-H+) and Carbonyl (C=O)Hydrogen BondMay favor a more planar conformation of the ester group relative to the ring.
Aminium (N-H+) and Chloride (Cl-)Ionic Interaction / Hydrogen BondInfluences crystal packing and intermolecular interactions.
Ethyl Chainsvan der Waals InteractionsCan influence the overall shape and packing of the molecule in the solid state.

Other Chromatographic Techniques (e.g., HPLC, UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for the separation, identification, and quantification of chemical compounds. These methods are widely used in the pharmaceutical and chemical industries for purity assessment and reaction monitoring.

For this compound, HPLC would be a standard method to determine its purity. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. The purity of a sample is determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. For instance, the related compound, Dimethyl 5-aminoisophthalate, is commercially available with a specified purity of at least 98% as determined by HPLC.

UPLC, which utilizes smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This makes it particularly well-suited for reaction monitoring, where rapid feedback on the progress of a chemical synthesis is crucial. In the synthesis of this compound, UPLC could be used to track the consumption of starting materials and the formation of the product in near real-time. This allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

A typical UPLC method for reaction monitoring would involve a rapid gradient elution to separate the starting materials, intermediates, and the final product in a short timeframe. The use of a photodiode array (PDA) detector would provide UV-Vis spectra for each component, aiding in their identification.

Table 3: Comparison of HPLC and UPLC for the Analysis of this compound

ParameterHPLCUPLC
Primary Use Purity assessment of the final product.Reaction monitoring, high-throughput screening.
Stationary Phase Particle Size 3-5 µm<2 µm
Analysis Time Longer (typically several minutes).Shorter (often under 2 minutes).
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HigherLower

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules related to Diethyl 5-aminoisophthalate, providing detailed information on their electronic properties and reaction pathways.

DFT calculations are highly effective for analyzing the electronic structure of molecules, including the distribution of electron density, molecular orbitals, and electrostatic potential. These calculations are crucial for predicting spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

For aromatic esters and amines, DFT methods like B3LYP with a 6-311++G(d,p) basis set can compute molecular parameters such as dipole moment, polarizability, proton affinity, and ionization energy. nih.govresearchgate.net These parameters are fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, the analysis of computed parameters for various phthalate (B1215562) esters reveals how substitutions on the aromatic ring influence the molecule's dipole moment, which in turn affects electrostatic interactions with other molecules or ions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its ability to absorb light. nih.gov In studies of related Schiff bases derived from 5-aminoisophthalic acid, time-dependent DFT (TD-DFT) calculations have been used to elucidate the nature of vertical singlet-singlet electronic transitions, showing that luminescence often originates from intraligand charge transfer.

Theoretical calculations can also predict vibrational frequencies. The comparison between theoretically computed IR spectra and experimental data helps in the assignment of vibrational modes. mdpi.com For aromatic esters, characteristic vibrational peaks for the C=O and C-O stretches can be accurately predicted, and these positions are sensitive to whether the ester is saturated or aromatic due to conjugation effects. spectroscopyonline.com Similarly, DFT has been successfully used to predict the ¹H and ¹³C NMR chemical shifts in various organic molecules, including those with paramagnetic centers, which can be challenging to analyze experimentally. nih.gov

Table 1: Illustrative Data from DFT Calculations for Aromatic Esters and Amines (Note: This table presents the types of data obtained from DFT calculations for related compounds, not specific values for Diethyl 5-aminoisophthalate hydrochloride.)

Calculated Property Typical Method Significance
HOMO-LUMO Energy Gap DFT/B3LYP Indicates chemical reactivity and electronic transition energy.
Dipole Moment DFT/B3LYP Relates to polarity and intermolecular electrostatic interactions. nih.gov
Vibrational Frequencies (IR) DFT/B3LYP Allows for the assignment of experimental IR spectral bands. mdpi.com
NMR Chemical Shifts DFT/GIAO Aids in the interpretation and assignment of experimental NMR spectra. nih.gov

DFT is a valuable tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating stationary points, such as reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Computational studies on reactions involving aromatic amines and esters often use DFT to compare different possible pathways. For example, in cycloaddition reactions, DFT calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the activation barriers of the respective transition states. researchgate.net Similarly, for rearrangements of organic molecules, DFT can identify the rate-determining step and explain the influence of different substituents on the reaction yield by calculating their effect on the activation energy. nih.gov

While specific DFT studies on the reaction mechanisms of this compound are not prevalent, the methodologies are well-established. For instance, the hydrolysis of the ester groups or reactions involving the amino group could be modeled. Such studies would involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the complete reaction coordinate. This approach has been used to study the biodegradation of phthalates by cytochrome P450 enzymes, where DFT calculations elucidated the mechanisms of hydroxylation and dealkylation by identifying transition states and reaction intermediates. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and, in particular, molecular dynamics (MD) simulations, provide a way to study the dynamic behavior of molecules over time. These simulations can offer insights into conformational changes, the influence of the solvent environment, and interactions with other molecules or ions.

The functional properties of a molecule are often dictated by its three-dimensional shape or conformation. Diethyl 5-aminoisophthalate has several rotatable bonds, particularly around the ester groups, leading to various possible conformations. Computational conformational analysis can identify the most stable (lowest energy) conformers in the gas phase or in different solvents. researchgate.net

Solvent plays a critical role in chemical processes, influencing both structure and reactivity. MD simulations can explicitly model the interactions between a solute like Diethyl 5-aminoisophthalate and surrounding solvent molecules. easychair.org These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the amino group and solvent molecules, and how the solvent affects the conformational preferences of the molecule. easychair.orgmdpi.com For example, MD simulations have been used to study the solvation of aromatic amines and other molecules in various solvents, providing a microscopic view of the solute-solvent interactions that govern properties like solubility. mdpi.comulisboa.pt The use of cosolvent MD simulations, where organic molecules are mixed with water, has also proven effective in analyzing specific interactions with functional groups on a larger molecule, mimicking environments like protein binding sites. nih.gov

The amino and carboxylate functionalities (after potential hydrolysis of the ester groups) of Diethyl 5-aminoisophthalate make it a potential ligand for metal ions. Molecular modeling is extensively used to study the formation, stability, and structure of metal complexes. osti.gov

DFT calculations can be used to analyze the nature of the bonding between a ligand and a metal center. nih.govmdpi.com Techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can quantify the degree of covalent and electrostatic character in the metal-ligand bonds and identify key donor-acceptor interactions. mdpi.com Such studies have been performed on a wide range of metal complexes to understand the preference of certain metals for specific donor atoms (e.g., nitrogen vs. oxygen) and the influence of the ligand's structure on the complex's stability and geometry. nih.govmdpi.com

Molecular dynamics simulations can further probe the dynamic stability of these complexes in solution. osti.gov By simulating the complex in an aqueous environment, one can study the exchange of coordinated ligands with solvent molecules, providing insights into the kinetics of complex formation and dissociation. ulisboa.ptosti.gov

Computational chemistry serves as a predictive tool for designing molecules with desired functional properties. For derivatives of Diethyl 5-aminoisophthalate, this could include applications in materials science or as precursors for pharmacologically active molecules. For example, DFT calculations can predict non-linear optical (NLO) properties, which are important for materials used in optoelectronics. nih.gov

In the context of drug design, molecular modeling is used to predict how a molecule might interact with a biological target, such as a protein or enzyme. Computational approaches were used to investigate the allosteric effects of mutations on a phthalate-degrading hydrolase, revealing how changes distant from the active site could enhance catalytic activity. nih.gov Although Diethyl 5-aminoisophthalate itself is a relatively simple molecule, it serves as a building block for more complex structures. ontosight.ai Theoretical predictions of its reactivity, conformation, and interaction potential can guide the synthesis of derivatives with optimized properties for specific applications, such as polymers or dyes. ontosight.ai

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Diethyl 5-aminoisophthalate DEA
5-aminoisophthalic acid -

Structure-Activity Relationship (SAR) Studies through Computational Approaches

In the absence of direct experimental Structure-Activity Relationship (SAR) data for this compound in the public domain, computational chemistry provides a powerful alternative to predict and understand how structural modifications might influence its biological activity. These in silico methods are crucial in modern drug discovery and materials science for designing novel compounds with desired properties and for elucidating the molecular basis of their action.

Computational SAR studies for a molecule like this compound would typically involve a variety of techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the analysis of molecular descriptors. These approaches aim to build a correlation between the chemical structure of a compound and its biological or chemical activity.

A hypothetical SAR study on derivatives of Diethyl 5-aminoisophthalate could explore how modifications to its core structure—the aminobenzene-1,3-dicarboxylate scaffold—affect a particular biological endpoint. For instance, researchers might investigate a series of analogs where the amino group, the ethyl ester groups, or the aromatic ring are systematically modified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For Diethyl 5-aminoisophthalate and its analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. researchgate.netnih.gov These methods analyze the steric and electrostatic fields around a set of aligned molecules to derive a predictive model.

For a hypothetical series of Diethyl 5-aminoisophthalate derivatives, a 3D-QSAR study might reveal key structural features essential for activity. The resulting contour maps could highlight regions where bulky substituents are favored or where positive or negative electrostatic potentials are beneficial. This information is invaluable for designing more potent or selective compounds.

Illustrative 3D-QSAR Data for Hypothetical Diethyl 5-aminoisophthalate Analogs

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Field Contribution (Steric/Electrostatic)
CoMFA0.650.920.55 / 0.45
CoMSIA0.680.940.40 / 0.60

This is a hypothetical data table for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net If the biological target of Diethyl 5-aminoisophthalate were known, molecular docking could be used to predict the binding mode and affinity of the compound and its derivatives to the target's active site.

These simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. researchgate.net For example, the amino group of Diethyl 5-aminoisophthalate might act as a hydrogen bond donor, while the ester groups could be involved in hydrophobic interactions. SAR can be established by observing how modifications to these functional groups affect the predicted binding affinity and interaction patterns.

Hypothetical Docking Scores and Key Interactions for Diethyl 5-aminoisophthalate Analogs

Analog Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
1Parent Compound-7.5H-bond with Ser24, Pi-stacking with Phe82
2Amino to Nitro-6.2Loss of H-bond with Ser24
3Ethyl to Methyl-7.1Reduced hydrophobic contact
4Phenyl ring hydroxylation-8.1Additional H-bond with Asp22

This is a hypothetical data table for illustrative purposes.

Analysis of Molecular Descriptors

Another approach in computational SAR is the analysis of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. mdpi.com For Diethyl 5-aminoisophthalate and its analogs, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties could be calculated. By correlating these descriptors with biological activity, a predictive model can be built to guide the design of new compounds with improved properties. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of Diethyl 5-aminoisophthalate hydrochloride likely involves the esterification of 5-aminoisophthalic acid with ethanol (B145695), followed by treatment with hydrochloric acid. Future research will likely focus on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry.

Key areas of exploration include:

Catalytic Esterification: Investigating the use of solid acid catalysts, enzymes (lipases), or other heterogeneous catalysts to replace traditional mineral acid catalysts. This can lead to milder reaction conditions, easier product separation, and catalyst recyclability, thereby reducing waste and energy consumption.

Microwave-Assisted and Ultrasonic Synthesis: Exploring the use of microwave irradiation or ultrasound technology to accelerate the esterification reaction. These non-conventional energy sources can significantly reduce reaction times and improve yields, contributing to a more efficient process.

Flow Chemistry: Developing continuous flow processes for the synthesis of Diethyl 5-aminoisophthalate. Flow chemistry offers advantages in terms of safety, scalability, and process control, allowing for a more streamlined and potentially automated production.

Table 1: Comparison of Potential Synthetic Approaches

Synthesis ApproachPotential AdvantagesResearch Focus
Catalytic Esterification Milder conditions, catalyst recyclability, reduced wasteDevelopment of novel solid acid or enzymatic catalysts
Microwave/Ultrasound Reduced reaction times, improved yieldsOptimization of reaction parameters and energy input
Flow Chemistry Enhanced safety, scalability, and process controlReactor design and optimization for continuous production
Bio-based Feedstocks Increased sustainability, reduced reliance on fossil fuelsMetabolic engineering and biorefinery integration

Advanced Functional Material Development Beyond Current Scope

The bifunctional nature of Diethyl 5-aminoisophthalate, with its reactive amino group and ester functionalities, makes it an excellent building block for a variety of advanced functional materials.

Future research in this area could focus on:

High-Performance Polymers: Utilizing Diethyl 5-aminoisophthalate as a monomer for the synthesis of novel polyamides, polyimides, and polyesters. The aromatic core can impart thermal stability and mechanical strength, while the amino group provides a site for further functionalization or cross-linking.

Luminescent Materials: Derivatives of isophthalic acid have been shown to form coordination polymers with interesting luminescent properties. Future work could explore the synthesis of metal-organic frameworks (MOFs) or coordination polymers using Diethyl 5-aminoisophthalate as a ligand, potentially leading to new materials for sensing, lighting, and display applications.

Electroactive Polymers: The amino group can be utilized to synthesize electroactive polymers, such as polyanilines or polyimides with charge-transport properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Membrane Materials: Incorporating Diethyl 5-aminoisophthalate into polymer membranes for gas separation or water purification. The specific chemical and physical properties of the monomer could be tailored to enhance the selectivity and permeability of the membranes.

Integration with Bio-Inorganic Chemistry and Bio-Sensing Platforms

The ability of the amino and carboxylate groups to coordinate with metal ions opens up avenues for research in bio-inorganic chemistry and the development of biosensors.

Potential research directions include:

Biomimetic Metal Complexes: Synthesizing and characterizing coordination complexes of Diethyl 5-aminoisophthalate with biologically relevant metal ions. These complexes could serve as models for the active sites of metalloenzymes or as potential therapeutic agents.

Fluorescent Chemosensors: Designing and synthesizing fluorescent sensors based on Diethyl 5-aminoisophthalate derivatives for the detection of specific metal ions or biologically important anions. The binding of an analyte to the sensor molecule could induce a change in its fluorescence properties, allowing for sensitive and selective detection.

Electrochemical Biosensors: Immobilizing Diethyl 5-aminoisophthalate or its polymeric derivatives onto electrode surfaces to create electrochemical biosensors. The amino group could be used to attach biorecognition elements, such as enzymes or antibodies, for the detection of specific biological targets.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and molecular modeling can play a crucial role in accelerating the discovery and development of new materials based on Diethyl 5-aminoisophthalate.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic structure, reactivity, and spectroscopic properties of Diethyl 5-aminoisophthalate and its derivatives. This can aid in the rational design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics and intermolecular interactions of polymers and other materials derived from Diethyl 5-aminoisophthalate. This can provide insights into their macroscopic properties, such as mechanical strength and thermal stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the chemical structure of Diethyl 5-aminoisophthalate derivatives with their observed biological activity or material properties. This can facilitate the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation.

Table 2: Computational Approaches and Their Applications

Computational MethodApplication in Diethyl 5-aminoisophthalate Research
DFT Calculations Prediction of electronic properties, reactivity, and spectra
MD Simulations Study of polymer conformation and material properties
QSAR Modeling Correlation of structure with activity for virtual screening

Mechanistic Deepening of Catalytic and Sensing Processes

A fundamental understanding of the mechanisms underlying the catalytic and sensing applications of Diethyl 5-aminoisophthalate-based systems is essential for their optimization and rational design.

Future research should focus on:

Mechanistic Studies of Catalysis: For any catalytic applications developed, detailed mechanistic studies will be necessary to understand the role of the Diethyl 5-aminoisophthalate ligand in the catalytic cycle. This could involve kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the reaction pathways and identify key intermediates.

Sensing Mechanism Elucidation: For sensing applications, it is crucial to understand the precise nature of the interaction between the sensor molecule and the analyte. This can be investigated using a combination of spectroscopic techniques (e.g., fluorescence, UV-Vis, NMR) and computational methods to characterize the binding event and the resulting signal transduction mechanism.

Structure-Property Relationship Elucidation: Systematically modifying the structure of Diethyl 5-aminoisophthalate and studying the effect of these modifications on its catalytic activity or sensing performance. This will help to establish clear structure-property relationships that can guide the design of improved catalysts and sensors.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new technologies and materials with a wide range of applications.

Q & A

Basic: What are the recommended synthetic routes for Diethyl 5-aminoisophthalate hydrochloride, and how can purity be optimized?

Methodological Answer:
this compound can be synthesized via esterification and subsequent hydrochlorination. Key steps include:

  • Esterification: React 5-aminoisophthalic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction progress using TLC or HPLC .
  • Hydrochlorination: Treat the esterified product with HCl gas in anhydrous ether to form the hydrochloride salt. Ensure stoichiometric control to avoid side products .
  • Purification: Recrystallize from ethanol/ether mixtures to achieve >95% purity. Characterize purity via melting point analysis, NMR (¹H/¹³C), and elemental analysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: Confirm ester and amino proton environments (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₂H₁₆NO₄⁺·HCl) .
  • X-ray Crystallography: Resolve crystal structure using SHELX software for refinement (e.g., space group, hydrogen bonding) .

Advanced: How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:

  • Dynamic NMR: Probe conformational flexibility (e.g., ester rotation) at variable temperatures to explain peak splitting .
  • Data Triangulation: Cross-reference crystallographic data (bond lengths, angles) with computational models (DFT) to validate static configurations .
  • Error Analysis: Quantify uncertainties in crystallographic refinement (e.g., R-factors in SHELXL) and compare with spectroscopic noise thresholds .

Advanced: What pharmacological applications does this compound have as a synthetic intermediate?

Methodological Answer:
This compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents: React with sulfonyl chlorides to form sulfonamide derivatives. Test activity via microdilution assays against Gram-positive/negative bacteria .
  • Metal Chelators: Coordinate with transition metals (e.g., Cu²⁺) for catalytic or therapeutic applications. Characterize complexes via UV-Vis and EPR spectroscopy .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor degradation via periodic FT-IR analysis (e.g., ester bond stability) .
  • Spill Management: Absorb with silica gel and neutralize with 5% sodium bicarbonate. Dispose as hazardous waste under EPA guidelines .

Advanced: How does thermal stability impact experimental design for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset (e.g., >150°C) to set safe reaction temperatures .
  • Reaction Solvent Selection: Avoid high-boiling solvents (e.g., DMF) if heating above 100°C. Opt for THF or dichloromethane for low-temperature syntheses .

Advanced: What strategies ensure rigorous literature review and data management for studies involving this compound?

Methodological Answer:

  • Database Searches: Use SciFinder and Reaxys with keywords (e.g., "5-aminoisophthalate derivatives," "ester hydrochlorides") and apply Boolean operators .
  • Reference Management: Organize findings with Zotero or EndNote, tagging entries by synthesis, characterization, or application .
  • Critical Evaluation: Cross-check reported melting points and spectral data against primary sources to identify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.